Sodium carboxymethyl cellulose

Catalog No.
S625569
CAS No.
9004-32-4
M.F
The polymers contain substituted anhydroglucose units with the following general formula:; C6H7O2(OR1)(OR2)(OR3), where R1, R2, R3each may be one of the following:—H
C8H16NaO8
M. Wt
262.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium carboxymethyl cellulose

CAS Number

9004-32-4

Product Name

Sodium carboxymethyl cellulose

IUPAC Name

sodium;2,3,4,5,6-pentahydroxyhexanal;acetate

Molecular Formula

The polymers contain substituted anhydroglucose units with the following general formula:; C6H7O2(OR1)(OR2)(OR3), where R1, R2, R3each may be one of the following:—H
C8H16NaO8

Molecular Weight

262.19 g/mol

InChI

InChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4);/q;;+1/p-1

InChI Key

QMGYPNKICQJHLN-UHFFFAOYSA-M

SMILES

CC(=O)[O-].C(C(C(C(C(C=O)O)O)O)O)O.[Na+]

Solubility

Yields a viscous colloidal solution with water. Insoluble in ethanol

Synonyms

Aquacel, Aquaplast, Carboxymethyl Cellulose, Carboxymethylcellulose, Carboxymethylcellulose Sodium, Carboxymethylcellulose, Sodium, carmellose sodium, Cellolax, Cellulose, Carboxymethyl, Cethylose, Croscarmellose Sodium, Polycell, Ruspol, Sodium Carboxymethylcellulose, Sodium, Carboxymethylcellulose, Sodium, Carmellose, Sodium, Croscarmellose

Canonical SMILES

CC(=O)[O-].C(C(C(C(C(C=O)O)O)O)O)O.[Na+]

Material Science Research

  • Drug Delivery Systems: CMC's ability to form hydrogels and control drug release makes it a valuable material for developing drug delivery systems. Researchers are exploring its use in encapsulating and delivering various drugs, including vaccines and gene therapies [].
  • Biocompatible Materials: CMC's biocompatibility and non-toxicity make it suitable for developing biomaterials for various applications. For example, researchers are investigating its use in creating scaffolds for tissue engineering and wound healing [].

Environmental Science Research

  • Soil Amendment: CMC can improve soil water holding capacity and reduce soil erosion, making it a potential tool for land reclamation and sustainable agriculture []. Studies are ongoing to understand the full potential and optimize its application in different soil types.
  • Wastewater Treatment: CMC's ability to bind pollutants and form flocs makes it useful in wastewater treatment processes. Research is exploring its use in removing heavy metals, dyes, and other contaminants from wastewater [].

Food Science Research

  • Food Texture and Stability: CMC acts as a thickening, stabilizing, and gelling agent in various food products. Researchers are investigating its impact on food texture, shelf life, and other quality attributes [].
  • Fat Reduction: CMC can mimic the texture and mouthfeel of fat, enabling researchers to develop low-fat and reduced-calorie food products with desirable consumer appeal [].

Sodium carboxymethyl cellulose is a sodium salt derived from carboxymethyl cellulose, which is a cellulose derivative where carboxymethyl groups are bound to some of the hydroxyl groups of the glucopyranose monomers. This compound appears as a white or slightly yellow fibrous powder that is hygroscopic, odorless, and tasteless. It is soluble in water, forming a clear colloidal solution, and is commonly used in various industries due to its unique properties as a thickening, emulsifying, and stabilizing agent .

The synthesis of sodium carboxymethyl cellulose involves two main reactions: alkalinization and etherification.

  • Alkalinization: Cellulose is treated with an alkali solution (usually sodium hydroxide) to create alkali cellulose.
    Cell OH+NaOHCell O Na+H2O\text{Cell OH}+\text{NaOH}\rightarrow \text{Cell O Na}+\text{H}_2\text{O}
  • Etherification: The alkali cellulose then reacts with chloroacetic acid or its sodium salt under alkaline conditions, resulting in the substitution of hydroxyl groups with carboxymethyl groups at the C2, C3, and C6 positions of glucose units .

Sodium carboxymethyl cellulose exhibits several biological activities, particularly in ophthalmic applications. It acts as a lubricant in eye drops, effectively alleviating symptoms of dry eyes by enhancing moisture retention on the ocular surface. Its mucoadhesive properties facilitate prolonged contact with the eye surface, promoting healing and reducing irritation . Additionally, it has been shown to aid in corneal epithelial wound healing through interaction with corneal cells .

Sodium carboxymethyl cellulose is synthesized through the following steps:

  • Preparation of Alkali Cellulose: Cellulose pulp is dispersed in an alkali solution (5-50% sodium hydroxide) to produce alkali cellulose.
  • Etherification: The alkali cellulose is then reacted with chloroacetic acid or sodium chloroacetate under alkaline conditions, leading to the formation of sodium carboxymethyl cellulose.

This process typically yields varying degrees of substitution depending on reaction conditions such as temperature and concentration .

Sodium carboxymethyl cellulose has a wide range of applications across various industries:

  • Food Industry: Used as a thickener, stabilizer, and emulsifier.
  • Pharmaceuticals: Acts as a suspending agent in liquid formulations and as an excipient in tablets.
  • Cosmetics: Serves as a thickening agent in creams and lotions.
  • Textiles and Paper: Utilized for sizing agents and improving texture.
  • Construction: Employed as a thickener in cement-based products .

Research has shown that sodium carboxymethyl cellulose interacts positively with human corneal epithelial cells. It binds to glucose receptors on these cells, facilitating cell attachment and migration essential for wound healing. This interaction enhances the retention time of the compound on the ocular surface, making it effective for treating dry eye symptoms . Furthermore, studies indicate its potential protective effects when applied before contact lens use or during surgical procedures like LASIK .

Sodium carboxymethyl cellulose shares similarities with other cellulose derivatives but stands out due to its specific functional properties. Below are some comparable compounds:

Compound NameDescriptionUnique Features
Hydroxypropyl methylcelluloseA modified cellulose used primarily as a thickener and binder in foods.Soluble in both cold and hot water; used extensively in pharmaceuticals.
MethylcelluloseA non-toxic thickening agent derived from cellulose used in food products.Forms gels upon heating; used in gluten-free baking.
EthylcelluloseA polymer derived from cellulose that is used as a film-forming agent.Insoluble in water; often used for coating tablets.
Carboxylic acid-modified celluloseIncludes various derivatives modified with carboxylic acids for specific uses.Varies widely based on specific acid modifications; diverse applications.

Sodium carboxymethyl cellulose's unique combination of solubility, viscosity modification capabilities, and biological compatibility makes it particularly valuable across multiple sectors .

Physical Description

OtherSolid
Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powde

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1695 of 1742 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Laxatives

Other CAS

9004-32-4
9000-11-7

Wikipedia

Carboxymethylcellulose cellulose carboxymethyl ether

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> EMULSIFIER; STABILIZER; THICKENER; -> JECFA Functional Classes
Cosmetics -> Binding; Emulsion stabilizing; Film forming; Viscosity controlling

General Manufacturing Information

Cellulose, carboxymethyl ether, sodium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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